molecular formula C7H10O4 B11762097 (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-carboxylic acid

(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-carboxylic acid

Cat. No.: B11762097
M. Wt: 158.15 g/mol
InChI Key: ZYYOMSWEXQYKOD-KZLJYQGOSA-N
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Description

(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-carboxylic acid is a unique bicyclic compound that features a fused furan ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-carboxylic acid can be achieved through several methods. One notable method involves the enantioselective synthesis of the compound using chiral catalysts to ensure high enantiomeric purity . The reaction typically involves the cyclization of a suitable precursor under acidic or basic conditions, followed by purification steps to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to desired biological or chemical outcomes. The exact mechanism may vary depending on the application and the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-carboxylic acid is unique due to its specific stereochemistry and the presence of a carboxylic acid group. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and material science.

Properties

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-carboxylic acid

InChI

InChI=1S/C7H10O4/c8-6(9)5-3-11-7-4(5)1-2-10-7/h4-5,7H,1-3H2,(H,8,9)/t4-,5-,7+/m0/s1

InChI Key

ZYYOMSWEXQYKOD-KZLJYQGOSA-N

Isomeric SMILES

C1CO[C@H]2[C@@H]1[C@H](CO2)C(=O)O

Canonical SMILES

C1COC2C1C(CO2)C(=O)O

Origin of Product

United States

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